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Compound of Interest

Compound Name: HDAC2-IN-2

Cat. No.: B10805994 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of three prominent

Histone Deacetylase 2 (HDAC2) inhibitors: Panobinostat, Romidepsin, and Vorinostat. The

information is compiled from publicly available clinical trial data and is intended to assist

researchers in understanding the absorption, distribution, metabolism, and excretion (ADME)

characteristics of these compounds.

Key Pharmacokinetic Parameters of HDAC2
Inhibitors
The following table summarizes the key pharmacokinetic parameters for Panobinostat,

Romidepsin, and Vorinostat at clinically relevant doses. It is important to note that direct

comparison is nuanced due to differences in administration routes and dosing schedules.
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Parameter Panobinostat Romidepsin Vorinostat

Dose & Route 20 mg, Oral
14 mg/m², Intravenous

(4-hour infusion)
400 mg, Oral

Cmax (Maximum

Concentration)
21.6 ng/mL[1] 377 ng/mL[2] 309 ng/mL (fasted)[3]

Tmax (Time to Cmax) ~1 hour[1]
End of infusion (4

hours)
1.5 hours (fasted)[3]

AUC (Area Under the

Curve)

104 ng·h/mL (AUC0-

inf)

1549 ng*hr/mL

(AUC0-∞)[2]

Increased by 31%

with food (AUCinf)[3]

Half-life (t½)
Not explicitly stated in

the provided results
~3 hours[2] 2.7 hours (fasted)[3]

Bioavailability 21.4%[1][4] N/A (Intravenous) 42.5% (fasted)[3]

Protein Binding Moderately bound[1] >90% 71%[5]

Metabolism

Primarily by CYP3A4,

with minor

involvement of

CYP2D6 and

CYP2C19[4]

Extensively

metabolized by

CYP3A4[6]

Glucuronidation and

hydrolysis followed by

β-oxidation[5]

Excretion Feces and urine[4] Primarily biliary[6]

Primarily through

metabolism, with <1%

excreted unchanged

in urine[3]

Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical trials with specific

methodologies. Below are generalized experimental protocols representative of those used to

assess the pharmacokinetic profiles of these HDAC2 inhibitors.

Oral Bioavailability Study in Human Patients (General
Protocol)
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Patient Population: Patients with advanced cancers for whom the HDAC2 inhibitor is a

potential therapeutic option.

Dosing: A single oral dose of the inhibitor (e.g., 20 mg Panobinostat, 400 mg Vorinostat) is

administered to fasted patients. For food effect studies, a subsequent dose is given after a

high-fat meal following a washout period.

Blood Sampling: Serial blood samples are collected at predetermined time points, typically

including pre-dose, and at multiple intervals post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24

hours).

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g.,

heparin) and centrifuged to separate the plasma. The plasma is then stored at -70°C or

lower until analysis.

Bioanalysis: Plasma concentrations of the drug and its major metabolites are determined

using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key

pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-

compartmental analysis.

Intravenous Infusion Pharmacokinetic Study in Human
Patients (General Protocol)

Patient Population: Patients with specific malignancies (e.g., T-cell lymphoma for

Romidepsin) who are candidates for intravenous therapy.

Dosing: The HDAC2 inhibitor (e.g., 14 mg/m² Romidepsin) is administered as an intravenous

infusion over a specified period (e.g., 4 hours).

Blood Sampling: Blood samples are collected pre-infusion, at the end of the infusion, and at

various time points after the infusion has completed (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).

Plasma Preparation and Bioanalysis: Similar to the oral bioavailability study, plasma is

separated and analyzed by a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma

concentration-time data to characterize the distribution and elimination of the drug.
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Caption: HDAC2 inhibition leads to increased histone acetylation and tumor suppressor gene

expression, promoting apoptosis.
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Caption: A typical workflow for a pharmacokinetic study from drug administration to final data

analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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